

Application Note: Quantitative Analysis of Polychlorinated Biphenyls (PCBs) Using Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2',3,5-Trichlorobiphenyl-3',4',5',6'- D4	
Cat. No.:	B12388146	Get Quote

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Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are widely monitored in environmental and biological matrices due to their toxicity and bioaccumulative potential. Accurate quantification of PCBs is crucial for assessing environmental contamination, understanding toxicological effects, and ensuring the safety of food and drug products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of PCBs. [1][2] The use of an internal standard (IS) calibration method is highly recommended for PCB analysis to improve the accuracy and precision of quantitative results by correcting for variations in sample preparation, injection volume, and instrument response.[3][4][5]

This application note provides a detailed protocol for the quantification of PCBs in various matrices using an internal standard calibration curve. It covers sample preparation, instrumental analysis by GC-MS, and data analysis, and includes examples of data presentation and visualization of the experimental workflow.

Principle of the Internal Standard Method



The internal standard method involves adding a known amount of a specific compound—the internal standard—to all calibration standards and unknown samples prior to analysis.[3][4] The internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples.[3] For PCB analysis, isotopically labeled PCBs (e.g., 13C-labeled congeners) or a PCB congener not typically found in the samples (e.g., decachlorobiphenyl) are often used as internal standards.[6][7][8]

The concentration of the target PCB congeners is determined by comparing the ratio of the analyte's response to the internal standard's response in the unknown sample with a calibration curve.[9][10] This curve is generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration for a series of calibration standards.[4][9]

Experimental Protocols Materials and Reagents

- Solvents: Hexane, acetone, nonane (pesticide residue grade or equivalent)
- Standards:
 - Certified PCB calibration mixture (containing target congeners)
 - Internal Standard (IS) stock solution (e.g., 13C12-PCB 138 or Decachlorobiphenyl in nonane)
 - Surrogate standard stock solution (optional, for monitoring extraction efficiency)
- Solid Phase Extraction (SPE) Cartridges: (if required for sample cleanup)
- Sodium Sulfate (anhydrous): For drying extracts
- Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps

Preparation of Calibration Standards

 Prepare a series of calibration standards by diluting the certified PCB calibration mixture with hexane to achieve a range of concentrations that bracket the expected sample concentrations.



- Add a constant, known amount of the internal standard stock solution to each calibration standard.
- The final concentrations of the target PCBs and the internal standard in each calibration level should be recorded.

Sample Preparation

The following is a general protocol for soil or sediment samples. Modifications may be necessary for other matrices like water or biological tissues.

- Extraction:
 - Weigh 5-10 g of the homogenized sample into a centrifuge tube.[11]
 - Spike the sample with the internal standard and, if used, a surrogate standard.
 - Add an appropriate extraction solvent (e.g., 10 mL of a 1:1 hexane:acetone mixture).
 - Vortex or sonicate the sample for a specified time (e.g., 15 minutes).
 - Centrifuge the sample to separate the solid and liquid phases.
- Cleanup (if necessary):
 - The supernatant may require cleanup to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).
- Concentration and Solvent Exchange:
 - Carefully transfer the extracted supernatant to a clean tube.
 - Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
 - The solvent may be exchanged to a less volatile one, like nonane, for better stability during GC analysis.



GC-MS Instrumental Analysis

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Column: A non-polar or semi-polar capillary column suitable for PCB analysis (e.g., DB-5ms).
- Injection Mode: Splitless injection is typically used for trace analysis.
- Oven Temperature Program: A programmed temperature ramp is used to separate the PCB congeners. An example program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 300°C), and holds for a period to ensure all compounds elute.
- Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is often used for its high sensitivity and selectivity in quantifying target compounds.[2]

Data Analysis and Calculation

- Peak Identification and Integration: Identify the chromatographic peaks for each target PCB congener and the internal standard based on their retention times and characteristic ions.
 Integrate the peak areas for each identified compound.
- Calculation of Response Factor (RF): For each calibration standard, calculate the relative response factor (RRF) for each PCB congener relative to the internal standard using the following equation:

$$RRF = (Ax / Ais) * (Cis / Cx)$$

Where:

- Ax = Peak area of the analyte (PCB congener)
- Ais = Peak area of the internal standard
- Cx = Concentration of the analyte
- Cis = Concentration of the internal standard



- Generation of the Calibration Curve: Plot the peak area ratio (Ax / Ais) on the y-axis against the concentration of the analyte (Cx) on the x-axis for the series of calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good calibration curve should have an R² value > 0.99.[8]
- Calculation of PCB Concentration in Samples: Using the peak area ratio from the unknown sample and the calibration curve, calculate the concentration of the PCB congener in the extract using the following equation:

$$Cx = [(Ax / Ais) - c] / m$$

Where:

- Cx = Concentration of the analyte in the extract
- Ax = Peak area of the analyte in the sample
- Ais = Peak area of the internal standard in the sample
- m = Slope of the calibration curve
- c = y-intercept of the calibration curve
- Final Concentration Calculation: Adjust the calculated concentration for the initial sample weight and any dilution or concentration factors to report the final concentration in units such as ng/g or μg/kg.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: GC-MS Instrumental Conditions



Parameter	Setting	
Gas Chromatograph		
Instrument	Agilent 8890 GC or equivalent	
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent	
Injection Volume	1 μL	
Injection Mode	Splitless	
Inlet Temperature	280°C	
Oven Program	100°C (hold 2 min), ramp to 200°C at 15°C/min, ramp to 300°C at 5°C/min (hold 5 min)	
Carrier Gas	Helium	
Flow Rate	1.2 mL/min	
Mass Spectrometer		
Instrument	Agilent 5977B MSD or equivalent	
Ionization Mode	Electron Ionization (EI)	
Acquisition Mode	Selected Ion Monitoring (SIM)	
Monitored Ions	Specific m/z values for each target PCB and internal standard	

Table 2: Calibration Curve Data for PCB-153



Calibration Level	Concentration (ng/mL)	Peak Area (Analyte)	Peak Area (Internal Standard)	Area Ratio (Analyte/IS)
1	1	15,234	1,510,876	0.010
2	5	78,987	1,532,456	0.052
3	10	155,432	1,525,678	0.102
4	50	765,432	1,518,987	0.504
5	100	1,532,109	1,529,876	1.001
Linear Regression				
Slope (m)	0.010			
Intercept (c)	0.001	_		
R ²	0.9995	_		

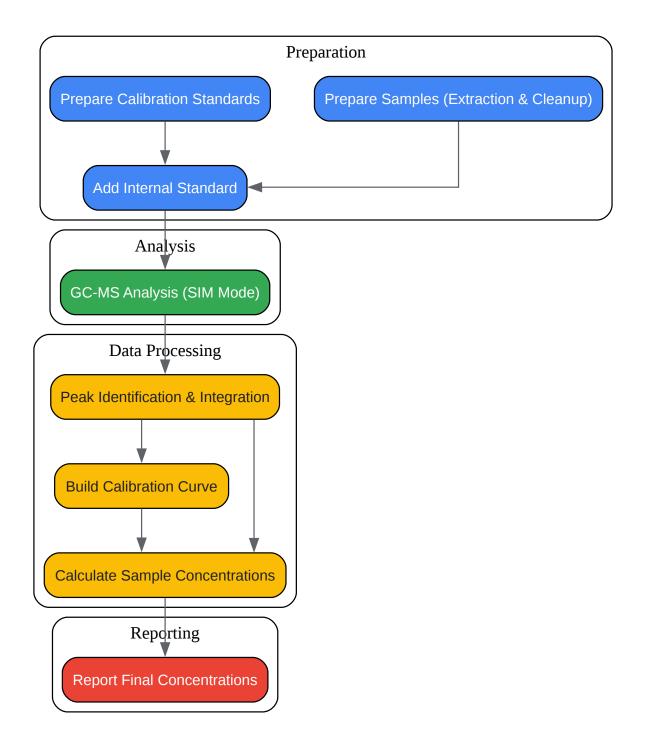
Table 3: Sample Analysis Results

Sample ID	Analyte	Peak Area (Analyte)	Peak Area (Internal Standard)	Area Ratio (Analyte/I S)	Concentr ation in Extract (ng/mL)	Final Concentr ation (ng/g)
Soil-A	PCB-153	45,678	1,523,456	0.030	2.9	5.8
Soil-B	PCB-153	123,456	1,519,876	0.081	8.0	16.0

Visualizations

The following diagrams illustrate the key workflows and logical relationships in this protocol.

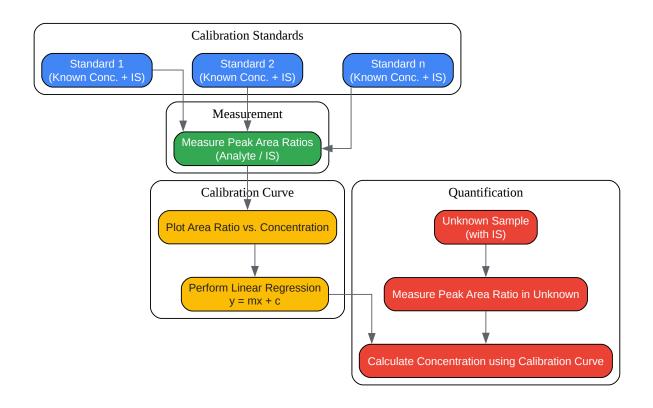




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Caption: Experimental workflow for PCB quantification.





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Caption: Logic of internal standard calibration.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Polychlorinated Biphenyls (PCBs) Using Internal Standard Calibration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388146#calculating-pcb-concentrations-using-an-internal-standard-calibration-curve]

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